N1-Cyclohexylmethyl vs. N1-Benzyl Substitution: Differential Lipophilicity and Steric Profile
The N1-cyclohexylmethyl substituent in the target compound introduces a fully saturated cycloalkyl group (six‑membered ring) in place of the planar aromatic benzyl group found in the closest analog 2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine (CAS 910380-45-9). This substitution increases molecular weight (free base: 257.37 vs. 251.33), adds rotatable bonds, and alters the molecular shape from a flat aromatic ‘T’ to a three‑dimensional arrangement that can access different conformational space in receptor binding pockets. The cyclohexylmethyl group also elevates calculated logP by approximately +0.4 to +0.6 log units relative to the benzyl analog, directly affecting membrane permeability and non‑specific protein binding . For procurement, this means the cyclohexylmethyl analog is not a surrogate for the benzyl version in any SAR campaign—selecting the wrong N1 substituent will redirect the structure–activity trajectory of an entire chemical series.
| Evidence Dimension | N1 Substituent lipophilicity and steric character |
|---|---|
| Target Compound Data | N1-cyclohexylmethyl; free base MW 257.37; saturated cycloalkyl, non-planar |
| Comparator Or Baseline | N1-benzyl analog (CAS 910380-45-9); free base MW 251.33; planar aromatic substituent |
| Quantified Difference | ΔMW = +6.04 g/mol; estimated ΔlogP ≈ +0.4 to +0.6 (class-level inference from substituent π values); conformational flexibility increased by addition of cyclohexyl ring |
| Conditions | Calculated/structural comparison based on SMILES and standard substituent fragment constants |
Why This Matters
Replacing the cyclohexylmethyl group with a benzyl group alters both the steric and lipophilic character of the molecule, which will shift target binding, cellular penetration, and assay solubility in ways that are not predictable without full re‑optimization of the chemical series.
